2-[3-(benzylsulfanyl)-5-(4-methylphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole
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Overview
Description
2-[3-(benzylsulfanyl)-5-(4-methylphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzylsulfanyl)-5-(4-methylphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminobenzothiazole and 3-(benzylsulfanyl)-5-(4-methylphenyl)-1H-1,2,4-triazole can be catalyzed by a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzylsulfanyl)-5-(4-methylphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[3-(benzylsulfanyl)-5-(4-methylphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[3-(benzylsulfanyl)-5-(4-methylphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzothiazole ring may also contribute to the compound’s biological activity by interacting with cellular pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-(5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a pyridine ring instead of a benzothiazole ring.
3-(benzylsulfanyl)-1H-1,2,4-triazole: Lacks the benzothiazole ring, making it less complex.
Uniqueness
The uniqueness of 2-[3-(benzylsulfanyl)-5-(4-methylphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole lies in its combined triazole and benzothiazole rings, which provide a distinct set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C23H18N4S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[3-benzylsulfanyl-5-(4-methylphenyl)-1,2,4-triazol-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H18N4S2/c1-16-11-13-18(14-12-16)21-25-22(28-15-17-7-3-2-4-8-17)26-27(21)23-24-19-9-5-6-10-20(19)29-23/h2-14H,15H2,1H3 |
InChI Key |
SFALLMYYIZHBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2C3=NC4=CC=CC=C4S3)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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